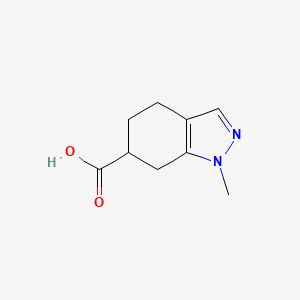![molecular formula C12H19NO4 B1457651 Ácido 1'-[(terc-butoxicarbonil)amino]-1,1'-bi(ciclopropil)-1-carboxílico CAS No. 1784118-69-9](/img/structure/B1457651.png)
Ácido 1'-[(terc-butoxicarbonil)amino]-1,1'-bi(ciclopropil)-1-carboxílico
Descripción general
Descripción
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a bi(cyclopropyl) framework.
Aplicaciones Científicas De Investigación
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological structures.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Métodos De Preparación
The synthesis of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid typically involves the protection of an amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in synthetic pathways .
Mecanismo De Acción
The mechanism of action of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group that can participate in further chemical reactions. This property makes the compound valuable in the synthesis of peptides and other biologically active molecules .
Comparación Con Compuestos Similares
Similar compounds to 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid include:
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: This compound shares the Boc-protecting group and cyclopropyl structure but lacks the bi(cyclopropyl) framework.
2-(tert-Butoxycarbonylamino)-1-ethanol: This compound features a Boc-protected amino group and an ethanol backbone, differing in its overall structure and reactivity.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: This compound has a similar Boc-protected amino group and cyclopropyl structure but includes an acetic acid moiety.
The uniqueness of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid lies in its bi(cyclopropyl) framework, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSEJPLBJVYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)







![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)


